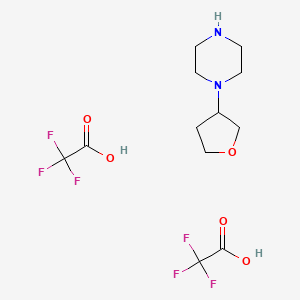

1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis

The molecular formula of 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) is C12H18F6N2O5. Its molecular weight is 384.27 g/mol.Applications De Recherche Scientifique

1. Nonlinear Optical (NLO) Applications

- Application Summary: Piperazinium bis(trifluoroacetate) (PTFA) single crystals have been grown for nonlinear optical (NLO) applications . These crystals are investigated for generating higher values for optical applications such as polarization modulators, fiber optic communication, and optoelectronics .

- Methods of Application: The PTFA crystal was grown by the solution growth method. A transparent PTFA single crystal with dimensions of 11 mm × 9 mm × 5 mm was collected after a 20-day growth period .

- Results: The PTFA crystal was characterized using various methods including single crystal XRD, powder XRD, UV–Visible-NIR, FTIR, TG–DTA, chemical etching, dielectric, Vickers microhardness, and Z -scan analysis. The PTFA crystal has less defects and a low value of dielectric loss .

2. Synthesis of Tetrahydrofurans

- Application Summary: Tetrahydrofurans are often used in total synthesis for the preparation of tetrahydrofuran units .

- Methods of Application: The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units. It permits control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .

- Results: This method allows for the synthesis of tetrahydrofuran units with controlled stereogenic centers .

Safety And Hazards

Propriétés

IUPAC Name |

1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWYBQJCWVDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) | |

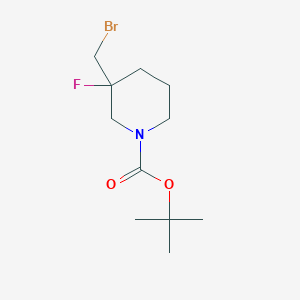

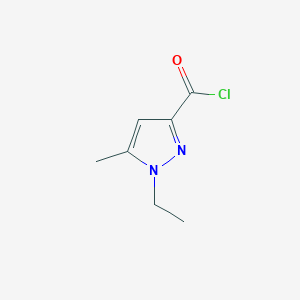

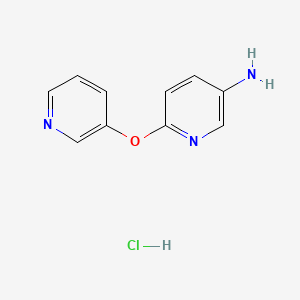

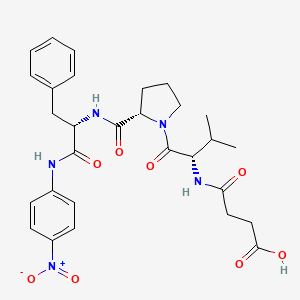

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)